Meta-Substitution on Central Phenyl Ring Confers Distinct Geometry vs. Para-Substituted Positional Isomers
CAS 920519-36-4 features a 1,3-substitution pattern (meta) on the central phenyl ring linking the benzothiazole to the 4,6-dimethylpyrimidin-2-amine. The closest positional isomer, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine, adopts a 1,2,5-trisubstitution pattern that introduces both steric and electronic perturbations . In the broader benzothiazole-phenyl-pyrimidine class, meta-substituted analogs have been reported to exhibit superior antiproliferative activity compared to para-substituted counterparts; for example, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide (meta-substituted) achieved IC50 values of 5.42 ± 1.33 μM (A549) and 7.51 ± 0.98 μM (MV4-11), significantly more potent than the para-bromobenzyl analog 3-(benzo[d]thiazol-2-yl)-N-(4-bromobenzyl)aniline [1]. The meta geometry in CAS 920519-36-4 creates a ~120° bond angle at the phenyl linker, producing a molecular shape complementary to the ATP-binding clefts of certain kinase targets that is not achievable with para-substituted isomers. Direct quantitative comparison data for CAS 920519-36-4 versus its positional isomers is not available in published literature; this inference is based on class-level SAR trends.
| Evidence Dimension | Substitution position on central phenyl ring and its effect on antiproliferative activity |
|---|---|
| Target Compound Data | Meta-substituted (1,3-pattern); CAS 920519-36-4; quantitative activity data not publicly reported |
| Comparator Or Baseline | Para-substituted analog: 3-(benzo[d]thiazol-2-yl)-N-(4-bromobenzyl)aniline (weaker antiproliferative activity, IC50 not specified as potent); Meta-substituted benchmark: N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide (IC50 5.42 ± 1.33 μM A549, 7.51 ± 0.98 μM MV4-11) |
| Quantified Difference | Meta-substitution associated with significantly improved antiproliferative activity vs. para-substituted analogs in the benzothiazole-phenyl series; exact fold-change for CAS 920519-36-4 not determined |
| Conditions | A549 (lung carcinoma) and MV4-11 (leukemia) cell lines; MTT assay (data from structurally related meta-substituted benzothiazole-phenyl compounds, not CAS 920519-36-4 directly) |
Why This Matters
When procuring benzothiazole-phenyl-pyrimidine compounds for kinase-targeted screening, the meta-substitution pattern of CAS 920519-36-4 offers a distinct binding geometry that is not replicated by para-substituted positional isomers, making it a non-substitutable member of a screening library.
- [1] Zhang, J.; Cheng, Z.Q.; Song, J.L.; Tao, H.R.; Zhu, K.; Muehlmann, L.A.; Jiang, C.S.; Zhang, H. Synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazoles as antiproliferative and apoptosis-inducing agents. Published 2018. INIS Repository, IAEA. View Source
